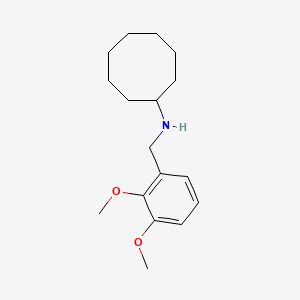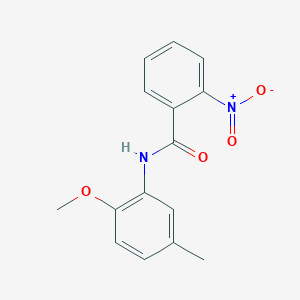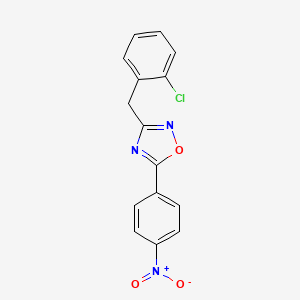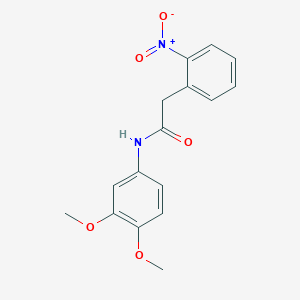![molecular formula C18H18N2O2 B5739792 N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide, also known as AM404, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用機序
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide exerts its effects by inhibiting the uptake of anandamide, a neurotransmitter that is involved in pain signaling and inflammation. By blocking the uptake of anandamide, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide increases the levels of this neurotransmitter in the brain, leading to reduced pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPV1 receptor, which is involved in pain signaling and thermoregulation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as microglia and astrocytes. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to reduce pain and inflammation by blocking the uptake of anandamide.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide may have potential as a treatment for chronic pain and inflammation, as well as other conditions that involve the endocannabinoid system. Further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
合成法
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol and 4-methylphenylacetic acid with acetic anhydride and phosphorous pentoxide. The resulting product is then subjected to a series of purification steps to obtain pure N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
科学的研究の応用
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects by blocking the uptake of the endocannabinoid anandamide, which is involved in pain signaling. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)



![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)